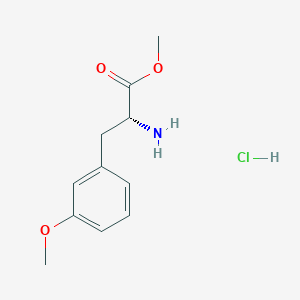
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is a compound that belongs to the class of bromopyridines. Bromopyridines are known for their versatility in organic synthesis and their role as intermediates in the preparation of various biologically active molecules . This compound features a bromine atom attached to the pyridine ring, which can participate in various chemical reactions, making it a valuable building block in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with 2-aminopyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or toluene . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridones, and imidazopyridines . These products have significant applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine rings play a crucial role in binding to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.
N-(2-Pyridin-2-ylethyl)pyridin-4-amine: Lacks the bromine atom but retains the core structure.
3-Bromoimidazo[1,2-a]pyridine: A related compound with a different heterocyclic structure.
Uniqueness
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . The presence of both bromine and pyridine moieties allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
IUPAC Name |
2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSYMVHEIDXSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)
![2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2360750.png)
![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)




![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)
